molecular formula C7H7Br2N B084101 3,5-Dibromo-4-methylaniline CAS No. 13194-73-5

3,5-Dibromo-4-methylaniline

Cat. No.: B084101
CAS No.: 13194-73-5
M. Wt: 264.94 g/mol
InChI Key: AQZDIKCNODUMNY-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-methylaniline: is an organic compound with the molecular formula C₇H₇Br₂N and a molecular weight of 264.95 g/mol . It is a derivative of aniline, where two bromine atoms are substituted at the 3rd and 5th positions, and a methyl group is substituted at the 4th position on the benzene ring. This compound is typically found as a white to brown crystalline powder .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dibromo-4-methylaniline can be synthesized through a multi-step process involving the bromination of 4-methylaniline. The typical synthetic route includes:

Industrial Production Methods: Industrial production of this compound involves similar steps but on a larger scale, often using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are carefully controlled to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3,5-Dibromo-4-methylaniline can undergo nucleophilic substitution reactions due to the presence of bromine atoms.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives.

Common Reagents and Conditions:

    Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

Major Products:

Mechanism of Action

The mechanism of action of 3,5-Dibromo-4-methylaniline depends on its application. In pharmaceuticals, it acts as a precursor to active compounds that interact with specific molecular targets, such as enzymes or receptors. The bromine atoms and the amine group play crucial roles in the compound’s reactivity and interaction with biological molecules .

Comparison with Similar Compounds

  • 4-Amino-2,6-dibromotoluene
  • 3,5-Dibromo-p-toluidine

Comparison: 3,5-Dibromo-4-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to 4-Amino-2,6-dibromotoluene, it has a different position of the methyl group, affecting its steric and electronic properties .

Properties

IUPAC Name

3,5-dibromo-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2N/c1-4-6(8)2-5(10)3-7(4)9/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQZDIKCNODUMNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426762
Record name 3,5-Dibromo-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13194-73-5
Record name 3,5-Dibromo-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dibromo-4-methylaniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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